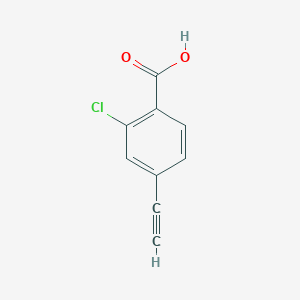

2-Chloro-4-ethynylbenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-ethynylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO2/c1-2-6-3-4-7(9(11)12)8(10)5-6/h1,3-5H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUAVYSBZAHLZNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C=C1)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901299215 | |

| Record name | Benzoic acid, 2-chloro-4-ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901299215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2168559-67-7 | |

| Record name | Benzoic acid, 2-chloro-4-ethynyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2168559-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-chloro-4-ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901299215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-ethynylbenzoic Acid for Advanced Research and Development

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Building Block in Modern Chemistry

Welcome to a comprehensive technical exploration of 2-Chloro-4-ethynylbenzoic acid. This guide, designed for the discerning scientific professional, moves beyond a simple data sheet to provide a deeper understanding of this molecule's synthesis, properties, and significant potential in cutting-edge research and pharmaceutical development. As a Senior Application Scientist, my objective is to not only present the "what" but to elucidate the "why"—the underlying chemical principles and strategic considerations that make this compound a valuable asset in the molecular architect's toolbox. We will delve into its structural nuances, explore its reactivity, and conceptualize its application in sophisticated molecular constructs, all while maintaining a steadfast commitment to scientific rigor and practical utility.

Core Compound Identification and Molecular Architecture

At the heart of our discussion is this compound, a bifunctional aromatic molecule poised for a multitude of chemical transformations.

| Identifier | Value | Source |

| CAS Number | 2168559-67-7 | Sigma-Aldrich[1] |

| Molecular Formula | C₉H₅ClO₂ | BLD Pharm[2] |

| Linear Formula | C₉H₅ClO₂ | Sigma-Aldrich[1] |

| Molecular Weight | 180.59 g/mol | BLD Pharm[2] |

| SMILES | O=C(O)C1=CC=C(C#C)C=C1Cl | BLD Pharm[2] |

The molecular structure of this compound is characterized by a benzoic acid core substituted with a chloro group at the 2-position and an ethynyl group at the 4-position. This specific arrangement of functional groups dictates its reactivity and potential applications. The carboxylic acid provides a handle for amide bond formation, esterification, or other derivatizations, while the terminal alkyne is a gateway to a rich variety of coupling reactions, most notably the Sonogashira coupling and click chemistry. The chloro substituent, through its electron-withdrawing inductive effect and steric presence, modulates the reactivity of the aromatic ring and the adjacent carboxylic acid group.

Figure 1: 2D Molecular Structure of this compound.

Synthesis Strategy: A Mechanistic Approach

The synthesis of this compound is most strategically approached through a Sonogashira coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3][4] A plausible and efficient synthetic route involves the coupling of a protected alkyne with a suitable di-substituted benzene derivative, followed by deprotection and hydrolysis if necessary.

A logical starting material would be a 2-chloro-4-halobenzoic acid derivative, with the 4-halo substituent being iodine or bromine for optimal reactivity in the Sonogashira coupling (I > Br >> Cl).[3] To avoid side reactions with the carboxylic acid group, it is often protected as an ester, for instance, a methyl ester. Similarly, the terminal alkyne is typically used in its trimethylsilyl (TMS)-protected form to prevent self-coupling.[5]

The synthesis can thus be envisioned as a three-step process:

-

Esterification of a suitable starting material like 2-chloro-4-iodobenzoic acid.

-

Sonogashira coupling of the resulting ester with trimethylsilylacetylene.

-

Deprotection of the TMS group and hydrolysis of the ester to yield the final product.

Figure 2: Conceptual synthetic pathway for this compound.

Experimental Protocol: A Generalized Procedure

Step 1: Esterification of 2-Chloro-4-iodobenzoic acid

-

Suspend 2-chloro-4-iodobenzoic acid in methanol.

-

Slowly add thionyl chloride at 0 °C.

-

Allow the reaction to warm to room temperature and then reflux until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure to obtain the crude methyl 2-chloro-4-iodobenzoate.

Step 2: Sonogashira Coupling

-

Dissolve methyl 2-chloro-4-iodobenzoate, a palladium catalyst (e.g., Pd(PPh₃)₄), and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent such as a mixture of THF and triethylamine.

-

Degas the solution with argon or nitrogen.

-

Add trimethylsilylacetylene and stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).

-

After completion, filter the reaction mixture and concentrate the filtrate. The crude product can be purified by column chromatography.

Step 3: Deprotection and Hydrolysis

-

Dissolve the purified methyl 2-chloro-4-((trimethylsilyl)ethynyl)benzoate in a mixture of THF and methanol.

-

Add a solution of potassium carbonate in water and stir at room temperature to cleave the TMS group.

-

Once the TMS deprotection is complete, add an aqueous solution of lithium hydroxide to hydrolyze the ester.

-

Monitor the reaction by TLC. Upon completion, acidify the reaction mixture with dilute HCl.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Physicochemical Properties: An Interpretive Analysis

Experimental data for the specific physicochemical properties of this compound are not widely published. However, we can infer its likely characteristics based on its structure and data from analogous compounds.

| Property | Predicted/Expected Value or Characteristic | Justification and Comparative Data |

| Appearance | White to off-white solid | Similar substituted benzoic acids are typically crystalline solids at room temperature.[9] |

| Melting Point | Expected to be in the range of 140-200 °C | 2-Chlorobenzoic acid has a melting point of 138-140 °C. 4-Ethynylbenzoic acid has a melting point of approximately 200 °C.[10] The combination of these functional groups will influence the crystal lattice energy. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. | The carboxylic acid group imparts some water solubility, but the aromatic ring and chloro substituent reduce it. 4-Ethynylbenzoic acid is sparingly soluble in water.[11] |

| pKa | Expected to be in the range of 3.5 - 4.0 | The pKa of benzoic acid is 4.2. The electron-withdrawing chloro and ethynyl groups are expected to increase the acidity (lower the pKa). The predicted pKa for 4-ethynylbenzoic acid is around 3.95.[11] |

Spectroscopic and Chromatographic Characterization

While specific spectra for this compound are not publicly available, the expected spectroscopic features can be predicted based on its structure and data from similar compounds.[1][6][12][13]

¹H NMR:

-

Aromatic Protons: Three protons in the aromatic region, likely exhibiting a complex splitting pattern due to the substitution.

-

Carboxylic Acid Proton: A broad singlet far downfield (typically >10 ppm).

-

Alkynyl Proton: A singlet in the range of 3-4 ppm.

¹³C NMR:

-

Carbonyl Carbon: A signal in the range of 165-175 ppm.

-

Aromatic Carbons: Multiple signals in the aromatic region (120-140 ppm), with the carbon attached to the chloro group and the carbon attached to the ethynyl group having distinct chemical shifts.

-

Alkynyl Carbons: Two signals in the range of 80-90 ppm.

FTIR Spectroscopy:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.[14]

-

C≡C-H Stretch (Alkyne): A sharp, weak to medium intensity band around 3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp band in the region of 1680-1710 cm⁻¹.

-

C=C Stretch (Aromatic): Several bands in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: A band in the fingerprint region, typically below 800 cm⁻¹.

Applications in Drug Discovery and Materials Science: A Forward Look

The bifunctional nature of this compound makes it a highly attractive building block in several advanced applications, particularly in the realm of medicinal chemistry and materials science.

Bifunctional Linkers in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI). They consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a linker.[15] The linker is a critical component that dictates the spatial orientation of the two ligands and influences the physicochemical properties of the PROTAC.[16]

This compound is an ideal candidate for incorporation into PROTAC linkers. The carboxylic acid can be readily coupled to an amine-containing E3 ligase ligand or a linker extension, while the ethynyl group can be used in a "click" reaction (e.g., a copper-catalyzed azide-alkyne cycloaddition) to attach the POI ligand.[16]

Figure 3: Conceptual incorporation of this compound into a PROTAC linker.

Linkers for Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that deliver a potent cytotoxic payload to cancer cells via a monoclonal antibody that recognizes a tumor-specific antigen.[17][18] The linker connecting the antibody and the payload is crucial for the stability of the ADC in circulation and the efficient release of the drug at the target site.[14][19]

Similar to its application in PROTACs, this compound can serve as a versatile component in ADC linkers. The carboxylic acid can be used to attach the payload, while the ethynyl group can be employed for conjugation to the antibody, either directly or through a multi-step process. The defined geometry of the aromatic ring can provide rigidity to the linker, which can be advantageous in controlling the drug-to-antibody ratio (DAR) and improving the pharmacokinetic properties of the ADC.[20]

Safety and Handling

As a responsible scientist, adherence to strict safety protocols is paramount. While a specific safety data sheet (SDS) for this compound is not widely available, the following precautions should be taken based on the known hazards of similar compounds.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Commercial suppliers recommend storage at 2-8°C.[9]

-

First Aid:

-

In case of skin contact: Wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move to fresh air.

-

If swallowed: Rinse mouth with water. Seek medical attention in all cases of exposure.

-

Conclusion and Future Outlook

This compound represents a molecule of significant synthetic potential. Its well-defined structure, featuring two orthogonal reactive handles, makes it a valuable building block for the construction of complex molecular architectures. While its full potential is still being explored, its clear applicability in the design of linkers for PROTACs and ADCs positions it as a compound of interest for researchers in drug discovery and medicinal chemistry. Further elucidation of its specific physicochemical properties and exploration of its reactivity in various synthetic contexts will undoubtedly unveil new and exciting applications for this versatile molecule.

References

- 1. rsc.org [rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]

- 6. arodes.hes-so.ch [arodes.hes-so.ch]

- 7. nbinno.com [nbinno.com]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. 2-CHLORO-4-METHYLBENZOIC ACID | 7697-25-8 [chemicalbook.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Page loading... [wap.guidechem.com]

- 12. researchgate.net [researchgate.net]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Strategic Combinations of Antibody–Drug Conjugates from 2023 to 2025: From Dual Therapies to Innovative ADC-Based Regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 18. njbio.com [njbio.com]

- 19. Sonogashira Coupling [organic-chemistry.org]

- 20. CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Synthesis of 2-Chloro-4-ethynylbenzoic Acid

Foreword: The Strategic Importance of Aryl Alkynes

In the landscape of modern drug discovery and materials science, molecules that offer rigid structural motifs and versatile chemical handles are of paramount importance. 2-Chloro-4-ethynylbenzoic acid is one such molecule. Its substituted benzoic acid core provides a platform for diverse functionalization, while the terminal alkyne group is a gateway to a vast array of chemical transformations, most notably copper-catalyzed azide-alkyne cycloadditions ("click chemistry"), further Sonogashira couplings, and polymerization reactions. This guide provides an in-depth, field-proven perspective on the synthesis of this valuable building block, moving beyond a simple recitation of steps to explain the underlying chemical logic and strategic considerations essential for successful and reproducible execution.

Part 1: Retrosynthetic Analysis and Strategic Blueprint

A robust synthetic plan begins with a logical deconstruction of the target molecule. The most evident disconnection point in this compound is the carbon-carbon bond between the aromatic ring and the alkyne. This bond is readily formed via palladium-catalyzed cross-coupling chemistry, pointing directly to the Sonogashira reaction as the key strategic transformation.

This retrosynthetic approach identifies two primary synthons: an electrophilic aryl halide and a nucleophilic terminal alkyne (or a protected equivalent).

Caption: Retrosynthetic analysis of this compound.

Part 2: The Primary Synthesis Pathway via Sonogashira Cross-Coupling

The Sonogashira reaction is a powerful and reliable method for forming C(sp²)-C(sp) bonds by coupling aryl or vinyl halides with terminal alkynes.[1][2] This pathway is the industry standard for synthesizing molecules of this class due to its high efficiency and functional group tolerance.[2]

Precursor Selection: The Causality Behind the Choices

The Aryl Halide Partner: The choice of the halogen atom on the benzoic acid precursor is critical and directly dictates the reaction's feasibility and conditions. The reactivity of organic halides in palladium-catalyzed cross-couplings follows the general trend: I > Br > Cl > F.[3][4] This trend is a direct consequence of the carbon-halogen bond dissociation energies; the weaker C-I bond is cleaved more readily in the oxidative addition step, which is often rate-determining.[3]

Therefore, 2-Chloro-4-iodobenzoic acid is the superior starting material.[5][6] The significant difference in reactivity between the C-I and C-Cl bonds allows for highly selective coupling at the 4-position while the 2-chloro substituent remains untouched.[4] While 2-chloro-4-bromobenzoic acid is a viable alternative, it would likely require more forcing conditions (higher temperatures, longer reaction times, or more specialized catalyst systems) to achieve comparable yields.[2]

The Alkyne Partner: Direct use of acetylene gas is hazardous and technically challenging on a laboratory scale. The standard, and far safer, approach is to use a protected acetylene surrogate. Trimethylsilylacetylene (TMSA) is an excellent choice. The trimethylsilyl (TMS) group serves two key purposes:

-

Safety and Handling: TMSA is a liquid, making it easy to handle and measure accurately compared to gaseous acetylene.

-

Reaction Control: It acts as a protecting group, ensuring that only one acetylenic C-H bond is available for coupling, thus preventing the formation of undesired diarylacetylene byproducts.[7]

The Sonogashira Reaction: A Mechanistic Deep Dive

The reaction's success hinges on the synergistic action of two independent but interconnected catalytic cycles: a palladium cycle and a copper cycle.[4]

-

The Palladium Cycle:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-iodide bond of 2-chloro-4-iodobenzoic acid, forming a Pd(II) complex.

-

Transmetalation: The copper acetylide (formed in the copper cycle) transfers the alkyne group to the palladium center, displacing the iodide. This is typically the rate-determining step.[4]

-

Reductive Elimination: The desired product is formed as the aryl and alkynyl groups are eliminated from the palladium center, regenerating the active Pd(0) catalyst.

-

-

The Copper Cycle:

-

π-Alkyne Complex Formation: The Cu(I) salt coordinates with the terminal alkyne.

-

Deprotonation: In the presence of an amine base (e.g., triethylamine), the acidity of the acetylenic proton is increased, facilitating its removal and the formation of a key copper acetylide intermediate. This intermediate is the active nucleophile that participates in the palladium cycle.

-

Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol: Synthesis of 2-Chloro-4-((trimethylsilyl)ethynyl)benzoic Acid

This protocol is a representative example. Researchers should perform their own risk assessment and optimization.

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Quantity |

| 2-Chloro-4-iodobenzoic acid | 282.46 | 10.0 | 2.82 g |

| Trimethylsilylacetylene (TMSA) | 98.22 | 12.0 | 1.68 mL (1.2 eq) |

| PdCl₂(PPh₃)₂ | 701.90 | 0.20 | 140 mg (2 mol%) |

| Copper(I) Iodide (CuI) | 190.45 | 0.40 | 76 mg (4 mol%) |

| Triethylamine (Et₃N) | 101.19 | 30.0 | 4.2 mL (3.0 eq) |

| Tetrahydrofuran (THF), anhydrous | - | - | 50 mL |

Procedure:

-

Inert Atmosphere: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-4-iodobenzoic acid (2.82 g), PdCl₂(PPh₃)₂ (140 mg), and CuI (76 mg).

-

Evacuation and Backfill: Seal the flask with a septum, and purge with dry argon or nitrogen for 15 minutes.

-

Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (50 mL) and triethylamine (4.2 mL) via syringe.

-

TMSA Addition: Add trimethylsilylacetylene (1.68 mL) dropwise to the stirring suspension at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting aryl iodide. The reaction is typically complete within 2-4 hours.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (100 mL) and wash with 1M HCl (2 x 50 mL) and brine (1 x 50 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the TMS-protected product as a solid.

Deprotection of the Silyl Group: Unveiling the Terminal Alkyne

The final step is the cleavage of the C-Si bond to reveal the terminal alkyne. This protiodesilylation is readily achieved under mild conditions.[8] The choice of reagent is important; for the acid-sensitive TMS group, a mild base like potassium carbonate in methanol is highly effective and economical.[8] For more robust silyl groups like triisopropylsilyl (TIPS), a fluoride source such as tetra-n-butylammonium fluoride (TBAF) is often required.[9][10]

Caption: General workflow for the TMS-deprotection step.

Experimental Protocol: Synthesis of this compound

Procedure:

-

Dissolution: Dissolve the purified 2-Chloro-4-((trimethylsilyl)ethynyl)benzoic acid from the previous step in a 1:1 mixture of methanol and THF (e.g., 50 mL for 10 mmol of substrate).

-

Base Addition: Add potassium carbonate (K₂CO₃, approx. 2.0 equivalents) to the solution.

-

Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is fully consumed.

-

Workup: Carefully acidify the reaction mixture to pH ~2 with 1M HCl. This will protonate the carboxylate and neutralize the excess base.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Product: The resulting solid is the final product, this compound. It can be further purified by recrystallization if necessary.

Part 3: Alternative Synthetic Considerations

While the Sonogashira pathway is the most direct and efficient, other theoretical routes exist, though they present significant challenges. A decarboxylation strategy, for instance, would require the synthesis of a precursor like 2-chloro-4-ethynylphthalic acid followed by a selective mono-decarboxylation.[11] Achieving regioselective decarboxylation without affecting the alkyne or other substituents would be a formidable synthetic hurdle, making this route less practical for routine synthesis.[12][13]

Conclusion

The synthesis of this compound is most reliably and efficiently achieved through a two-step sequence commencing with 2-Chloro-4-iodobenzoic acid. The cornerstone of this strategy is a robust Sonogashira cross-coupling with trimethylsilylacetylene, followed by a mild, base-mediated deprotection. This pathway leverages well-understood, high-yielding reactions and readily available starting materials, making it an ideal approach for researchers in pharmaceutical and materials science disciplines. The strategic selection of a highly reactive aryl iodide precursor is key to ensuring a selective and efficient coupling, embodying the principle that a well-planned synthesis is a successful synthesis.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 2-Chloro-4-iodobenzoic Acid | C7H4ClIO2 | CID 821264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. View of Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives [jmcs.org.mx]

- 8. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

- 9. scielo.org.mx [scielo.org.mx]

- 10. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]

- 11. Bacterial Decarboxylation of o-Phthalic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. justc.ustc.edu.cn [justc.ustc.edu.cn]

- 13. Decarboxylation [organic-chemistry.org]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-4-ethynylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-ethynylbenzoic acid is a bespoke chemical building block of significant interest in medicinal chemistry and materials science. Its unique trifunctional architecture, featuring a carboxylic acid, a chloro substituent, and a terminal alkyne on a benzene ring, offers a versatile platform for the synthesis of complex molecular scaffolds. The precise structural elucidation of this compound is paramount for its effective application in drug design, particularly in the development of targeted covalent inhibitors where the ethynyl group can act as a warhead, and in the construction of novel polymers and functional materials.

This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, the following sections will not only present the spectral data but also delve into the rationale behind the experimental methodologies and the interpretation of the results, ensuring a thorough understanding of the molecule's structural characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to other protons.

Experimental Protocol:

A standard approach for acquiring a ¹H NMR spectrum of a solid organic compound like this compound involves the following steps:

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a 5 mm NMR tube. The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with the analyte's protons. For carboxylic acids, DMSO-d₆ is often preferred as it can better solubilize the compound and the acidic proton is more likely to be observed as a distinct signal.

-

Instrument Parameters: The spectrum is acquired on a 400 MHz (or higher) NMR spectrometer. Key parameters include:

-

Pulse Angle: A 30° or 45° pulse is typically used to allow for a shorter relaxation delay.

-

Acquisition Time (at): ~2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds. A longer delay is necessary for accurate integration, especially for protons with long relaxation times like the carboxylic acid proton.

-

Number of Scans (ns): 8-16 scans are usually sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

-

Reference: Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).

-

Data Interpretation:

The ¹H NMR spectrum of this compound is expected to show signals in the aromatic, alkyne, and carboxylic acid regions. A reported ¹H NMR spectrum is available, though the solvent was not specified.[1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11-13 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange with trace amounts of water. |

| ~8.0 | Doublet | 1H | Ar-H | Aromatic proton ortho to the carboxylic acid group. Deshielded by the electron-withdrawing carboxylic acid. |

| ~7.6 | Doublet of doublets | 1H | Ar-H | Aromatic proton meta to the carboxylic acid and ortho to the chloro group. |

| ~7.5 | Doublet | 1H | Ar-H | Aromatic proton ortho to the ethynyl group. |

| ~3.5 | Singlet | 1H | -C≡C-H | The terminal alkyne proton is deshielded compared to aliphatic protons but shielded relative to aromatic protons. |

Causality in Spectral Features:

-

The electron-withdrawing nature of the carboxylic acid and the chlorine atom deshields the aromatic protons, shifting them downfield.

-

The splitting patterns (multiplicities) of the aromatic protons are a result of spin-spin coupling with neighboring protons, providing crucial information about their relative positions on the benzene ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their electronic environment.

Experimental Protocol:

The sample preparation is the same as for ¹H NMR. The ¹³C NMR spectrum is typically acquired on the same instrument with the following considerations:

-

Pulse Program: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

-

Acquisition Time (at): ~1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans (ns): A significantly larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

Predicted Data and Interpretation:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165-170 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~135-140 | Ar-C (quaternary) | The aromatic carbon attached to the chlorine atom. |

| ~130-135 | Ar-C (quaternary) | The aromatic carbon attached to the carboxylic acid group. |

| ~125-130 | Ar-CH | Aromatic methine carbons. |

| ~120-125 | Ar-C (quaternary) | The aromatic carbon attached to the ethynyl group. |

| ~80-85 | -C≡C-H | The sp-hybridized carbon of the alkyne attached to the proton. |

| ~75-80 | -C≡C-H | The sp-hybridized carbon of the alkyne attached to the aromatic ring. |

Self-Validating System:

The combination of ¹H and ¹³C NMR data provides a self-validating system. The number of signals in each spectrum should correspond to the number of chemically non-equivalent protons and carbons in the proposed structure. Furthermore, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to definitively correlate the proton and carbon signals, confirming the atomic connectivity.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol:

For a solid sample like this compound, the KBr pellet method is a common and reliable technique:

-

Sample Preparation:

-

A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. KBr is transparent in the mid-IR region.

-

The mixture is then compressed in a die under high pressure (several tons) to form a thin, transparent pellet.

-

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR (Fourier-Transform Infrared) spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer is recorded first and automatically subtracted from the sample spectrum.

Data Interpretation:

The IR spectrum of this compound will exhibit characteristic absorption bands for its key functional groups.

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| ~3300 (sharp) | ≡C-H stretch | Terminal Alkyne |

| ~3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~2100 (weak to medium, sharp) | C≡C stretch | Alkyne |

| ~1700 (strong) | C=O stretch | Carboxylic Acid |

| ~1600, ~1475 | C=C stretch | Aromatic Ring |

| ~1300 | C-O stretch and O-H bend | Carboxylic Acid |

| ~800-900 | C-H out-of-plane bend | Substituted Aromatic |

| ~700-800 | C-Cl stretch | Aryl Halide |

Causality in Spectral Features:

-

The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state.

-

The sharpness and position of the ≡C-H stretch are highly characteristic of a terminal alkyne.

-

The strong intensity of the C=O stretch is due to the large change in dipole moment during this vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Experimental Protocol:

Electron Ionization (EI) is a common ionization technique for relatively small, volatile organic molecules.

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a radical cation, known as the molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

-

Detection: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z), and their relative abundance is detected.

Predicted Data and Interpretation:

The molecular weight of this compound (C₉H₅ClO₂) is approximately 180.59 g/mol . The mass spectrum will show a molecular ion peak (M⁺•) and several fragment ions. Due to the presence of chlorine, the molecular ion peak will exhibit a characteristic isotopic pattern, with a peak at m/z corresponding to the ³⁵Cl isotope and a smaller peak at M+2 (m/z) corresponding to the ³⁷Cl isotope in an approximate 3:1 ratio.

Expected Fragmentation Pattern:

-

[M]⁺• (m/z ≈ 180/182): The molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine.

-

[M - OH]⁺ (m/z ≈ 163/165): Loss of a hydroxyl radical from the carboxylic acid group.

-

[M - COOH]⁺ (m/z ≈ 135/137): Loss of the entire carboxylic acid group as a radical.

-

[M - Cl]⁺ (m/z ≈ 145): Loss of a chlorine radical.

-

Further fragmentations: The initial fragments can undergo further fragmentation, leading to a complex pattern that can be rationalized to support the proposed structure.

Visualization of Experimental Workflows

To provide a clear overview of the analytical process, the following diagrams illustrate the workflows for each spectroscopic technique.

Caption: Workflow for NMR Spectroscopic Analysis.

Caption: Workflow for IR Spectroscopic Analysis.

Caption: Workflow for Mass Spectrometry Analysis.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provide a comprehensive and unambiguous structural confirmation of this compound. Each technique offers a unique and complementary piece of the structural puzzle, and together they form a self-validating system for the characterization of this important chemical entity. This guide serves as a foundational resource for scientists, enabling them to confidently utilize this compound in their research and development endeavors.

References

The Fulcrum of Synthesis: A Technical Guide to the Applications of Ethynylbenzoic Acid Derivatives in Modern Organic Chemistry

Abstract

Ethynylbenzoic acid and its derivatives represent a class of uniquely versatile building blocks in the synthetic chemist's arsenal. Characterized by the presence of a reactive terminal alkyne and a modifiable carboxylic acid group on a rigid phenyl scaffold, these molecules serve as pivotal intermediates in a multitude of applications. This guide provides an in-depth exploration of the synthesis and utility of ethynylbenzoic acid derivatives, with a focus on their role in click chemistry, polymer synthesis, advanced materials science, and as precursors to pharmacologically active agents. Through a detailed examination of reaction mechanisms, step-by-step protocols, and an analysis of the causal factors influencing experimental design, this document aims to equip researchers, scientists, and drug development professionals with the technical insights required to effectively harness the potential of these remarkable compounds.

The Ethynylbenzoic Acid Scaffold: A Convergence of Reactivity and Rigidity

Ethynylbenzoic acid (EBA) isomers (ortho-, meta-, and para-) and their derivatives are defined by the strategic placement of two highly influential functional groups: a terminal alkyne (ethynyl group) and a carboxylic acid. This unique combination imparts a dual reactivity that is central to their widespread utility.[1][2] The rigid benzene ring provides a stable and predictable framework, ensuring that the reactive moieties are held in a defined spatial orientation.

The terminal alkyne is a gateway to a vast array of chemical transformations, most notably carbon-carbon bond-forming reactions. Its high reactivity allows for participation in powerful synthetic methodologies such as Sonogashira cross-coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry".[1][3] The carboxylic acid group, on the other hand, offers a handle for a different set of transformations, including esterification, amidation, and reduction.[1] This orthogonality of reactivity allows for a stepwise and controlled approach to the construction of complex molecular architectures.

Figure 1: Logical relationship diagram illustrating the dual reactivity of the ethynylbenzoic acid scaffold.

Synthesis of Ethynylbenzoic Acid Derivatives: The Sonogashira Approach

A robust and widely adopted method for the synthesis of ethynylbenzoic acids involves a two-step sequence: a Sonogashira cross-coupling reaction followed by the deprotection of a silyl-protected alkyne.[2][3] This strategy is favored due to its high efficiency, mild reaction conditions, and tolerance of a broad range of functional groups.[4]

The Causality Behind the Sonogashira-Deprotection Strategy

The use of a silyl-protected alkyne, such as ethynyltrimethylsilane, in the Sonogashira coupling is a critical experimental choice. Terminal alkynes have a propensity to undergo self-coupling (Glaser coupling) under the reaction conditions, leading to the formation of undesired diynes. The bulky trimethylsilyl (TMS) group effectively prevents this side reaction, ensuring that the palladium-catalyzed cross-coupling with the aryl halide proceeds as the major pathway.

The subsequent deprotection step is necessary to unmask the terminal alkyne for further transformations. The choice of deprotection reagent is dictated by the overall functionality of the molecule. Mild basic conditions, such as potassium carbonate in methanol, are often sufficient and are compatible with many functional groups.[5] For more sensitive substrates, other methods employing fluoride ions or silver salts can be utilized.[6]

Figure 2: Experimental workflow for the synthesis of 4-ethynylbenzoic acid.

Experimental Protocol: Synthesis of 4-Ethynylbenzoic Acid

Part A: Sonogashira Coupling of 4-Iodobenzoic Acid with Ethynyltrimethylsilane

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodobenzoic acid (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq), and copper(I) iodide (CuI) (0.04 eq).

-

Add anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) in a 2:1 ratio by volume.

-

To the stirred suspension, add ethynyltrimethylsilane (1.2 eq) dropwise via syringe.

-

Heat the reaction mixture to 60 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalysts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous solution of HCl, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield 4-((trimethylsilyl)ethynyl)benzoic acid.

Part B: Deprotection of 4-((Trimethylsilyl)ethynyl)benzoic Acid

-

Dissolve the 4-((trimethylsilyl)ethynyl)benzoic acid (1.0 eq) in methanol.

-

Add a catalytic amount of anhydrous potassium carbonate (K₂CO₃) (e.g., 0.1 eq).

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.[5]

-

Once the reaction is complete, neutralize the mixture with a dilute aqueous HCl solution.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford 4-ethynylbenzoic acid.

| Reactant (Aryl Halide) | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Iodobenzoic acid | Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 60 | 12 | ~90 | [4] |

| 4-Bromobenzoic acid | Phenylacetylene | Pd(OAc)₂/Urea | - | - | RT | - | High | [7] |

| 4-Chlorobenzoic acid | Phenylacetylene | PdCl₂(PPh₃)₂ | TBAF | - | - | - | Moderate | [8] |

Table 1: Representative yields for Sonogashira coupling reactions to form ethynylbenzoic acid derivatives under various conditions.

Ethynylbenzoic Acid Derivatives in "Click" Chemistry: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of ethynylbenzoic acid derivatives is a perfect substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the quintessential "click" reaction.[9] This reaction is characterized by its high efficiency, mild and often aqueous reaction conditions, and the exclusive formation of the 1,4-disubstituted 1,2,3-triazole regioisomer.[8][10] The resulting triazole ring is a stable, aromatic linker that can be used to covalently connect different molecular fragments.

Figure 3: Workflow for a typical CuAAC reaction using 4-ethynylbenzoic acid.

Experimental Protocol: CuAAC of 4-Ethynylbenzoic Acid with Benzyl Azide

-

In a flask, dissolve 4-ethynylbenzoic acid (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of water and tert-butanol.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq) in water.

-

To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

-

Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired 1,2,3-triazole product.

Applications in Polymer Chemistry and Materials Science

The unique structure of ethynylbenzoic acid derivatives makes them valuable monomers for the synthesis of advanced polymers and functional materials.[11][12]

Poly(phenylacetylene) Derivatives

Ethynylbenzoic acid can undergo thermal solid-state polymerization to produce poly(phenylacetylene) (PPA) derivatives.[13] These polymers are often conjugated and can exhibit interesting electronic and optical properties, making them candidates for applications in conductive polymers and organic light-emitting diodes (OLEDs).[12] The carboxylic acid groups along the polymer backbone provide sites for further functionalization, allowing for the tuning of the polymer's solubility and properties.

| Polymer | Monomer | Polymerization Method | Molecular Weight (Mn) | Polydispersity Index (PDI) | Carbon Yield (%) | Reference |

| Poly(4-ethynyl-phenylacetylene) | 4-Ethynyl-phenylacetylene | Metathesis (WCl₆/Ph₄Sn) | - | - | 90 | [14] |

| Poly(PA-ASi) | 4-Triisopropylsilylethynyl-phenylacetylene | Metathesis (WCl₆/Ph₄Sn) | 274 kg/mol | 1.90 | - | [14] |

Table 2: Characterization data for representative poly(phenylacetylene) derivatives.

Functionalized Surfaces and Nanomaterials

The carboxylic acid group of ethynylbenzoic acid can be readily anchored to surfaces or nanoparticles, while the terminal alkyne remains available for subsequent "click" reactions.[11] This allows for the creation of functionalized surfaces with tailored properties for applications in sensing, catalysis, and bio-interfaces.

Role in Drug Discovery and Development

The benzoic acid scaffold is a common motif in many approved drugs and biologically active molecules.[15][16] The introduction of an ethynyl group provides a rigid linker that can be used to probe the binding pockets of enzymes and receptors with high precision. Furthermore, the alkyne can serve as a reactive handle for the attachment of other functionalities, such as fluorescent probes or affinity tags, to study drug-target interactions.[17] Derivatives of benzoic acid have been investigated as inhibitors for a range of targets, including influenza neuraminidase and acetylcholinesterase.[18][19]

Conclusion

Ethynylbenzoic acid derivatives stand as a testament to the power of strategic functional group placement in organic synthesis. Their dual reactivity, coupled with a rigid and stable aromatic core, provides a versatile platform for the construction of a wide array of complex molecules. From the precise and efficient linkages formed via "click" chemistry to the creation of novel polymers with tailored electronic properties, the applications of these compounds are both broad and impactful. As the demand for more sophisticated and functional molecules continues to grow across the fields of medicine, materials science, and beyond, the importance of ethynylbenzoic acid and its derivatives as key synthetic intermediates is set to expand even further. This guide has provided a foundational understanding of their synthesis and application, intended to empower researchers to explore the full potential of this remarkable class of molecules.

References

- 1. A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate | European Journal of Chemistry [eurjchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. researchgate.net [researchgate.net]

- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]

- 9. Phenylacetylene - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. nbinno.com [nbinno.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. osti.gov [osti.gov]

- 15. preprints.org [preprints.org]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and photophysical properties of a fluorescent cyanoquinoline probe for profiling ERBB2 kinase inhibitor response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

- 19. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Commercial Availability and Purity of 2-Chloro-4-ethynylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Chloro-4-ethynylbenzoic Acid

This compound (CAS No. 2168559-67-7) is a substituted aromatic carboxylic acid that has emerged as a valuable building block in synthetic organic chemistry. Its bifunctional nature, featuring a carboxylic acid group and a terminal alkyne, makes it a versatile reagent for constructing complex molecular architectures. The chloro-substituent further modulates the electronic properties of the benzene ring, offering an additional site for synthetic manipulation.

In the field of drug discovery, halogenated compounds are of significant interest, with over 250 FDA-approved chlorine-containing drugs currently on the market.[1] The incorporation of a chlorine atom can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1] The ethynyl group is a particularly useful functional handle for "click chemistry" reactions and Sonogashira couplings, enabling the efficient assembly of novel molecular entities.[2] Consequently, this compound serves as a key intermediate in the synthesis of potential therapeutic agents, including those with anticancer and antiviral properties.[3][4]

This guide provides an in-depth overview of the commercial landscape for this compound, outlines robust analytical methodologies for purity verification, and details protocols for purification, ensuring that researchers can proceed with confidence in the quality of their starting material.

Commercial Availability and Supplier Landscape

This compound is accessible through various chemical suppliers, typically offered in research to semi-bulk quantities. The purity of the commercially available material generally ranges from 95% to higher grades, which should be carefully considered based on the sensitivity of the intended application.

| Supplier | CAS Number | Stated Purity | Notes |

| Sigma-Aldrich (Merck) | 2168559-67-7 | Not specified on product page, requires CoA | Sourced from BLD Pharmatech. |

| Fluorochem | Not specified for acid, but for methyl ester (F469582) | 95.0% (for methyl ester) | Offers the methyl ester derivative, which can be a precursor.[5] |

| Various Marketplace Vendors | Varies | Typically >95% to >98% | Availability and purity can vary. It is crucial to request a lot-specific Certificate of Analysis (CoA). |

Procurement Considerations:

-

Purity Grade: For sensitive applications like drug discovery or catalysis, sourcing the highest purity grade available is recommended to minimize the impact of unknown impurities.

-

Certificate of Analysis (CoA): Always request a lot-specific CoA from the supplier. This document provides critical data on the purity, identity, and level of impurities determined by the manufacturer's quality control testing.

-

Lead Times: Availability can fluctuate. For time-sensitive projects, confirm stock levels and lead times before placing an order.

Quality Control and Purity Assessment: A Multi-Pronged Approach

Upon receiving a new batch of this compound, it is imperative to perform in-house quality control to verify its identity and purity, regardless of the supplier's specifications. A combination of chromatographic and spectroscopic techniques provides a comprehensive purity profile.[6]

Analytical Methodologies

A multi-pronged analytical approach is essential for robust characterization.[6] Key techniques include High-Performance Liquid Chromatography (HPLC) for quantitative purity, Nuclear Magnetic Resonance (NMR) for structural confirmation, and Mass Spectrometry (MS) for molecular weight verification.[6][7]

Reverse-phase HPLC with UV detection is the industry standard for assessing the purity of aromatic acids like benzoic acid derivatives.[7][8] This method separates the main compound from non-volatile impurities.

Methodology:

-

System: A standard HPLC system with a UV detector.

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Sample Preparation: Prepare a stock solution of approximately 1 mg/mL in acetonitrile.[6] Dilute to a working concentration of ~0.1 mg/mL with the initial mobile phase composition.[6]

-

Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.[6]

Causality: The C18 stationary phase retains the nonpolar aromatic compound, while the acetonitrile/water mobile phase elutes it. The gradient ensures that both more polar and less polar impurities are eluted and detected. TFA is used to sharpen peak shape by protonating the carboxylic acid.

NMR spectroscopy is indispensable for confirming the chemical structure and identifying any structural impurities.[6]

Methodology:

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it will reliably show the acidic proton of the carboxylic acid.

-

Acquisition: Acquire standard ¹H and ¹³C spectra.

-

Data Interpretation:

-

¹H NMR: Look for the characteristic signals: an ethynyl proton (singlet, ~3.5-4.5 ppm), aromatic protons in the expected splitting pattern, and a broad singlet for the carboxylic acid proton (>10 ppm in DMSO-d₆).

-

¹³C NMR: Confirm the presence of the expected number of carbon signals, including the two alkyne carbons and the carbonyl carbon of the carboxylic acid.

-

Impurity Check: The presence of unexpected signals can indicate impurities.[6] Integrate all signals and compare the relative ratios to the main compound to estimate the level of proton-containing impurities.

-

MS confirms the molecular weight of the target compound.

Methodology:

-

Technique: Electrospray Ionization (ESI) in negative mode is ideal for carboxylic acids.

-

Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Analysis: Infuse the sample into the mass spectrometer.

-

Expected Result: The primary ion observed should correspond to the deprotonated molecule [M-H]⁻ at an m/z value of approximately 179.0 for C₉H₄³⁵ClO₂⁻. The characteristic isotopic pattern for one chlorine atom (a ~3:1 ratio of M to M+2) should also be present.

Visualization of Quality Control Workflow

The following diagram outlines the logical workflow for assessing and acting upon the purity of an incoming batch of this compound.

Caption: Quality control decision workflow for this compound.

Purification Strategies for High-Purity Requirements

If the commercial material does not meet the required purity for a sensitive application, further purification is necessary. Recrystallization is often the most effective method for crystalline solids like benzoic acid derivatives.[9][10]

This protocol aims to remove less soluble and more soluble impurities.

Methodology:

-

Solvent Selection: Test the solubility of the compound in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, water, or solvent/anti-solvent pairs). An ideal solvent will dissolve the compound when hot but not when cold. A toluene/heptane or ethanol/water system is a good starting point.

-

Dissolution: In a flask, add the minimum amount of the hot chosen solvent to the crude this compound to achieve complete dissolution.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

-

Drying: Dry the purified crystals under a vacuum to remove residual solvent.

-

Purity Verification: Re-assess the purity of the recrystallized material using the HPLC method described in Protocol 1. A sharp melting point close to the literature value is also a strong indicator of high purity.[6][8]

Handling, Storage, and Stability

Proper handling and storage are crucial to maintain the integrity of this compound.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., under argon or nitrogen) is recommended to prevent potential oxidation or degradation of the ethynyl group, especially for long-term storage.

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a readily available and highly valuable reagent for drug discovery and materials science. However, its utility is directly dependent on its purity. Researchers must adopt a rigorous, multi-technique approach to quality control, verifying the identity and purity of each batch before use. By implementing the HPLC, NMR, and MS protocols outlined in this guide, scientists can ensure the integrity of their starting material. Should the purity be insufficient, a well-executed recrystallization can often yield material suitable for even the most demanding synthetic applications. This diligent approach to quality assurance is a cornerstone of reproducible and reliable scientific research.

References

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. preprints.org [preprints.org]

- 4. researchgate.net [researchgate.net]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. benchchem.com [benchchem.com]

- 7. quora.com [quora.com]

- 8. echemi.com [echemi.com]

- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 10. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to Bioorthogonal Chemistry Using Terminal Alkynes

Abstract

Bioorthogonal chemistry has revolutionized our ability to study and manipulate biological systems in their native environments.[1] Coined by Carolyn R. Bertozzi in 2003, the term describes chemical reactions that can occur within living systems without interfering with innate biochemical processes.[2] This guide provides an in-depth exploration of bioorthogonal chemistry centered on the terminal alkyne, a uniquely versatile and reliable chemical handle. We will delve into the core principles, reaction mechanisms, probe design strategies, and detailed experimental protocols for the most prominent alkyne-based bioorthogonal reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful tools for applications ranging from molecular imaging to therapeutic development.[3][4]

The Principle of Bioorthogonality: Chemistry in Life's Theater

The fundamental challenge in chemical biology is to perform a specific chemical transformation within the complex milieu of a living cell. A bioorthogonal reaction must meet stringent criteria:

-

High Selectivity: The reacting partners must only react with each other, ignoring the vast array of functional groups present in biomolecules.[1]

-

Biocompatibility: The reaction must proceed under physiological conditions (temperature, pH, aqueous environment) without cellular toxicity.[1]

-

Favorable Kinetics: The reaction should be rapid even at the low concentrations typical of biological systems.[1]

-

Minimal Perturbation: The bioorthogonal handle should be small to avoid disrupting the structure and function of the tagged biomolecule.[5][6]

The terminal alkyne has emerged as a premier bioorthogonal functional group due to its small size, stability, and absence in most biological systems.[5][7]

The Terminal Alkyne: A Versatile Bioorthogonal Handle

The utility of the terminal alkyne in bioorthogonal chemistry stems from its unique reactivity, primarily with azides, to form a stable triazole linkage.[5][8] This transformation can be achieved through two main strategies, each with distinct advantages and applications.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC, often referred to as "click chemistry," is a highly efficient and regioselective reaction between a terminal alkyne and an azide, catalyzed by copper(I) ions.[5][8][] This reaction is a variant of the Huisgen 1,3-dipolar cycloaddition, with the copper catalyst dramatically increasing the reaction rate and ensuring the formation of the 1,4-disubstituted triazole isomer.[5][10]

Causality in Experimental Design: The choice to use CuAAC is often driven by the need for rapid and high-yielding conjugation, particularly in in vitro or ex vivo settings where the concentration of reactants can be controlled.[10] The small size of the alkyne and azide groups allows for their incorporation into a wide range of biomolecules with minimal structural perturbation.[8][10]

Mechanism of CuAAC: The catalytic cycle involves the formation of a copper acetylide intermediate, which then reacts with the azide to form a six-membered copper-containing intermediate. This intermediate then rearranges and releases the triazole product, regenerating the copper(I) catalyst.

Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

A significant limitation of CuAAC for live-cell applications is the cytotoxicity of the copper catalyst.[5][11] To address this, Carolyn Bertozzi's group developed the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free variant of the click reaction.[2][12] SPAAC utilizes a strained cyclooctyne, where the ring strain significantly lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures without a catalyst.[12][13]

Causality in Experimental Design: SPAAC is the method of choice for live-cell and in vivo imaging and labeling experiments where copper toxicity is a concern.[13][14] The trade-off is the larger size of the cyclooctyne handle compared to a terminal alkyne, which may introduce more significant steric perturbation.[11]

Mechanism of SPAAC: SPAAC is a concerted [3+2] cycloaddition reaction. The high ring strain of the cyclooctyne makes it a highly reactive dipolarophile, readily reacting with the azide (a 1,3-dipole) to form a stable triazole linkage.[12]

Caption: Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Design and Application of Alkyne-Containing Probes

The successful application of alkyne-based bioorthogonal chemistry hinges on the rational design of probes that can be incorporated into biomolecules of interest. This is typically achieved through metabolic labeling, where a cell is supplied with a precursor molecule containing the alkyne handle.[15]

Metabolic Labeling with Alkyne-Modified Precursors

Cells can be "tricked" into incorporating alkyne-modified building blocks into macromolecules. For example:

-

Glycans: Alkyne-modified monosaccharides can be fed to cells and incorporated into glycoproteins and glycolipids.

-

Proteins: Alkyne-containing amino acid analogs, such as homopropargylglycine (HPG), can be used to label newly synthesized proteins.[16]

-

Lipids: Alkyne-functionalized fatty acids can be incorporated into cellular lipids.[17]

-

Nucleic Acids: Alkyne-modified nucleosides can be used to label newly synthesized DNA or RNA.

Causality in Experimental Design: The choice of metabolic precursor is dictated by the biological question. For instance, to study protein synthesis, an alkyne-labeled amino acid is used. To investigate protein glycosylation, an alkyne-labeled sugar is the appropriate choice. Optimization of labeling conditions, such as precursor concentration and incubation time, is crucial for maximizing incorporation without inducing cellular stress.[18]

Probe Selection: A Decision Framework

The selection of the appropriate alkyne probe and corresponding ligation chemistry is critical for experimental success.

Caption: Decision framework for selecting the appropriate alkyne-based bioorthogonal chemistry.

Experimental Protocols: A Step-by-Step Guide

To ensure reproducibility and reliability, detailed and validated protocols are essential.

Protocol: Metabolic Labeling of Cellular Proteins with an Alkyne-Containing Amino Acid

This protocol describes the incorporation of an alkyne-functionalized amino acid into newly synthesized proteins in mammalian cells.[19]

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Methionine-free medium

-

L-azidohomoalanine (AHA) or L-homopropargylglycine (HPG)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

-

Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.

-

Methionine Starvation: Gently wash the cells with warm PBS and replace the complete medium with pre-warmed methionine-free medium. Incubate for 1-2 hours to deplete intracellular methionine pools.[19]

-

Alkyne Labeling: Replace the starvation medium with fresh methionine-free medium containing the alkyne-labeled amino acid analog (typically 25-100 µM). Culture the cells for 4-24 hours to allow for incorporation into newly synthesized proteins.[19]

-

Cell Lysis: After incubation, wash the cells twice with cold PBS. Lyse the cells using a suitable lysis buffer containing protease inhibitors.[19]

-

Protein Harvest: Centrifuge the cell lysate to pellet cellular debris. Collect the supernatant containing the alkyne-modified proteome for downstream analysis.[19]

Protocol: CuAAC-Mediated Fluorescent Labeling of Alkyne-Modified Proteins

This protocol details the fluorescent labeling of alkyne-modified proteins in a cell lysate using CuAAC.[20]

Materials:

-

Alkyne-modified protein lysate

-

Azide-functionalized fluorophore (e.g., Azide-Alexa Fluor 488)

-

Copper(II) sulfate (CuSO₄) solution

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

-

Sodium ascorbate solution (freshly prepared)

-

Protein labeling buffer[20]

Procedure:

-

Prepare Reagents: Prepare stock solutions of the azide-fluorophore, CuSO₄, THPTA, and sodium ascorbate.

-

Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein lysate, protein labeling buffer, and the azide-fluorophore.[20]

-

Add Catalyst Premix: Prepare a premix of CuSO₄ and THPTA. Add this to the reaction mixture.

-

Initiate Reaction: Add freshly prepared sodium ascorbate to the reaction mixture to reduce Cu(II) to the active Cu(I) state and initiate the click reaction.[21]

-

Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.

-

Analysis: The fluorescently labeled proteins can now be analyzed by SDS-PAGE and in-gel fluorescence scanning or by other downstream applications like mass spectrometry.

Quantitative Data and Reaction Kinetics

The choice between CuAAC and SPAAC can also be guided by their reaction kinetics.

| Reaction | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Features | Primary Application |

| CuAAC | 10² - 10³ | Fast, high-yielding, requires copper catalyst.[5] | In vitro bioconjugation, ex vivo labeling.[16] |

| SPAAC | 10⁻³ - 1 | Copper-free, biocompatible.[12][22] | Live-cell imaging, in vivo studies.[2][14] |

| iEDDA | 10³ - 10⁶ | Extremely fast, catalyst-free.[23][24] | Rapid labeling at low concentrations. |

Note: iEDDA (inverse-electron-demand Diels-Alder) with tetrazines is another prominent bioorthogonal reaction, often compared with alkyne-based methods for its exceptional speed.[24][25]

Troubleshooting and Advanced Considerations

Self-Validating Systems: A well-designed bioorthogonal experiment should include controls to validate the specificity of the labeling.

-

No-Alkyne Control: Cells not treated with the alkyne precursor should show no labeling.

-

No-Azide Control: A reaction performed without the azide-probe should yield no product.

-

Competition Control: Co-incubation with an excess of the natural counterpart (e.g., methionine for HPG labeling) should reduce the labeling intensity.

Challenges and Solutions:

-

Copper Toxicity in CuAAC: For sensitive applications, use copper-chelating ligands like THPTA to minimize cellular damage.[20] Some studies have explored cell-penetrating peptide-tethered Cu(I) ligands to improve reaction efficiency in live cells.[16]

-

Slow Kinetics of SPAAC: For applications requiring faster kinetics, consider more reactive cyclooctyne derivatives or alternative bioorthogonal reactions like the tetrazine ligation.[24][26]

-

Probe Permeability and Stability: Ensure that your alkyne precursor and detection probe are cell-permeable and stable under experimental conditions.

Conclusion and Future Outlook

Bioorthogonal chemistry utilizing terminal alkynes has become an indispensable tool in the modern life scientist's arsenal.[7] From elucidating complex biological pathways to developing novel diagnostics and therapeutics, the applications of CuAAC and SPAAC are vast and continue to expand.[1][3][4] The ongoing development of new alkyne probes with improved reactivity and biocompatibility, along with more efficient catalytic systems, promises to further enhance our ability to probe and manipulate life at the molecular level. The principles of causality and self-validation in experimental design will remain paramount to ensuring the continued success and impact of this powerful technology.

References

- 1. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 2. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 3. fastcompany.com [fastcompany.com]

- 4. pcbiochemres.com [pcbiochemres.com]

- 5. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Constructing new bioorthogonal reagents and reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bioclone.net [bioclone.net]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]

- 18. Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. lumiprobe.com [lumiprobe.com]

- 21. jenabioscience.com [jenabioscience.com]

- 22. Design Strategies for Bioorthogonal Smart Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The bioorthogonal revolution | Feature | Chemistry World [chemistryworld.com]

- 24. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 25. lumiprobe.com [lumiprobe.com]

- 26. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

An In-depth Technical Guide to the Safe Handling and Disposal of 2-Chloro-4-ethynylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. The information herein is synthesized from available data on 2-Chloro-4-ethynylbenzoic acid and structurally related compounds. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing. Therefore, this compound should be handled with the utmost caution, assuming it possesses significant hazards. Always consult your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.

Introduction and Scope

This compound is a bespoke chemical building block, likely utilized in the synthesis of complex organic molecules in pharmaceutical and materials science research. Its trifunctional nature—a chlorinated aromatic ring, a terminal alkyne, and a carboxylic acid—imparts a unique reactivity profile that also necessitates a stringent and well-understood set of safety protocols. The high reactivity of the terminal alkyne group, coupled with the characteristics of halogenated aromatic compounds, requires a multi-faceted approach to safe handling, storage, and disposal.[1] This guide provides a comprehensive framework for managing the risks associated with this compound, from initial receipt to final waste disposal.

Compound Identification and Properties

Proper identification is the first step in any safety protocol. The key identifiers and known properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 2168559-67-7 | [2][3] |

| Molecular Formula | C9H5ClO2 | [2] |

| Molecular Weight | 180.59 g/mol | [4] |

| Appearance | White to off-white solid (presumed) | General knowledge |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Likely soluble in organic solvents such as DMF, DMSO, and methanol. Limited solubility in water. | General chemical principles |